Chemical structure and properties of 2-[4-(Methylthio)phenoxy]acetonitrile
Chemical structure and properties of 2-[4-(Methylthio)phenoxy]acetonitrile
An In-depth Technical Guide to 2-[4-(Methylthio)phenoxy]acetonitrile
This guide provides a comprehensive technical overview of 2-[4-(Methylthio)phenoxy]acetonitrile, a molecule of interest for researchers in medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, and physicochemical properties, offering insights grounded in established chemical principles. This document is intended for professionals in drug development and scientific research, providing both foundational knowledge and practical methodologies.
Introduction and Chemical Identity
2-[4-(Methylthio)phenoxy]acetonitrile is an organic compound featuring a phenoxyacetonitrile core functionalized with a methylthio group. This structural motif is of interest due to the diverse biological activities observed in related phenoxyacetic acid derivatives and other analogous structures.[1]
Chemical Structure:
Figure 1: Chemical structure of 2-[4-(Methylthio)phenoxy]acetonitrile.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-(methylthio)phenoxy)acetonitrile | N/A |
| Molecular Formula | C₉H₉NOS | N/A |
| Molecular Weight | 179.24 g/mol | N/A |
| CAS Number | 33901-46-1 (analogue) | [2] |
Note: Specific experimental data for 2-[4-(Methylthio)phenoxy]acetonitrile is not widely available in public literature. The data presented is based on the analysis of its constituent functional groups and data from structurally similar compounds.
Synthesis and Mechanistic Insights
The most direct and widely applicable method for synthesizing 2-[4-(Methylthio)phenoxy]acetonitrile is the Williamson ether synthesis.[1][3] This robust Sₙ2 reaction is a cornerstone of ether synthesis in both laboratory and industrial settings due to its versatility and reliability.[4][5]
The synthesis involves the reaction of 4-(methylthio)phenol with a haloacetonitrile, such as chloroacetonitrile, in the presence of a weak base like potassium carbonate.
Reaction Scheme:
Figure 2: General synthesis route for 2-[4-(Methylthio)phenoxy]acetonitrile.
Mechanistic Rationale (Williamson Ether Synthesis)
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][6][7] The key to this reaction is the deprotonation of the weakly acidic phenolic hydroxyl group by the base (potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the chloroacetonitrile.
The choice of a primary halide (chloroacetonitrile) is critical. Sₙ2 reactions are sensitive to steric hindrance at the electrophilic carbon.[6] Using a primary halide minimizes steric hindrance, favoring the substitution reaction over a competing elimination (E2) reaction.[6]
Figure 3: Mechanistic workflow of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of phenoxyacetonitriles and should be adapted and optimized based on laboratory conditions.[8]
Materials:
-
4-(Methylthio)phenol
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)phenol (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous acetonitrile.
-
Addition of Electrophile: While stirring the suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization.
Spectroscopic Characterization
The structural elucidation of 2-[4-(Methylthio)phenoxy]acetonitrile relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Methyl protons (-SCH₃) | δ 2.4-2.6 ppm (singlet, 3H) |
| Methylene protons (-OCH₂CN) | δ 4.7-4.9 ppm (singlet, 2H) | |
| Aromatic protons | δ 6.9-7.4 ppm (multiplet, 4H, AA'BB' system) | |
| ¹³C NMR | Methyl carbon (-SCH₃) | δ 15-20 ppm |
| Methylene carbon (-OCH₂CN) | δ 55-60 ppm | |
| Nitrile carbon (-C≡N) | δ 115-120 ppm[9][10][11] | |
| Aromatic carbons | δ 115-160 ppm (4 signals) | |
| IR Spectroscopy | C≡N stretch | 2240-2260 cm⁻¹ (sharp, strong)[9][10][11][12] |
| C-O-C stretch (ether) | 1200-1250 cm⁻¹ (strong) | |
| Aromatic C-H stretch | ~3030 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 179 |
The presence of a sharp, strong absorption band around 2250 cm⁻¹ in the IR spectrum is highly diagnostic for the nitrile functional group.[10][11] In the ¹³C NMR spectrum, the nitrile carbon appears in a characteristic downfield region (115-120 ppm), distinct from other carbon environments.[9]
Reactivity, Stability, and Safety
Stability: 2-[4-(Methylthio)phenoxy]acetonitrile is expected to be a stable solid at room temperature, but should be stored in a cool, dry place away from strong oxidizing agents.
Reactivity:
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Oxidation of Sulfide: The methylthio group can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. Compounds with a 4-methylsulfonylphenyl moiety have been investigated for their biological activities.[13]
Safety and Handling: Due to the presence of the nitrile (cyanide) functional group, this compound should be handled with appropriate safety precautions to prevent exposure.[14][15] The toxicity of nitriles often arises from their in vivo metabolism to cyanide.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.[16][17]
-
Engineering Controls: All manipulations, including weighing and transfers, should be performed in a certified chemical fume hood.[17][18]
-
Storage: Store in a well-ventilated, dry area, away from acids and strong oxidizing agents.[14][16] Containers should be tightly sealed.[14]
-
Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cyanide-containing compounds.[17] All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[18]
Potential Applications and Future Directions
While specific biological activities for 2-[4-(Methylthio)phenoxy]acetonitrile have not been extensively reported, the phenoxyacetonitrile scaffold is present in molecules with herbicidal and antifungal properties.[1] Furthermore, related compounds have been explored for a variety of biological targets. For instance, derivatives of 2-(4-methylphenoxy)acetamide have been investigated as novel cooling agents.[19]
Future research could involve:
-
Screening for herbicidal, antifungal, or other pesticidal activities.
-
Investigation of its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting pathways where the methylthio or methylsulfonylphenyl moiety is known to be active.[13][20]
-
Exploring its use as a building block in materials science.
Conclusion
2-[4-(Methylthio)phenoxy]acetonitrile is a readily accessible compound via the robust Williamson ether synthesis. Its chemical structure offers multiple points for further functionalization, making it a versatile intermediate for various applications. While its biological profile is not yet well-defined, its structural similarity to other bioactive molecules suggests that it may be a valuable subject for future research in agrochemicals and pharmaceuticals. As with all nitrile-containing compounds, strict adherence to safety protocols is paramount during its handling and use.
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